Myristyl Stearate

Description

Properties

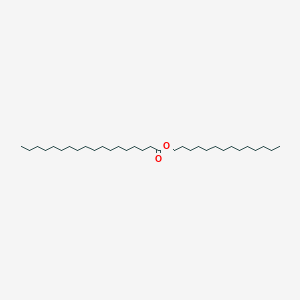

IUPAC Name |

tetradecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXBHWLGRWOABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066239 | |

| Record name | Myristyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | Octadecanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17661-50-6 | |

| Record name | Myristyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17661-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017661506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristyl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ3748IN84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Myristyl Stearate: A Technical Guide to Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl stearate (B1226849), the ester of myristyl alcohol and stearic acid, is a valuable compound in the pharmaceutical, cosmetic, and food industries, primarily utilized for its properties as an emollient, lubricant, and texture enhancer. An in-depth understanding of its synthesis is crucial for process optimization, yield maximization, and ensuring product quality. This technical guide provides a comprehensive overview of the primary synthesis mechanisms of myristyl stearate, detailed experimental protocols, and a summary of the available kinetic data.

Synthesis Mechanisms

The synthesis of this compound is predominantly achieved through two primary routes: acid-catalyzed esterification (Fischer esterification) and enzymatic esterification.

Acid-Catalyzed (Fischer) Esterification

Fischer esterification is a classic and widely used method for producing esters. The reaction involves the direct esterification of stearic acid with myristyl alcohol in the presence of an acid catalyst.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the stearic acid, increasing its electrophilicity. The myristyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the this compound ester and regenerates the acid catalyst. Each step in this process is reversible.

dot

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Enzymatic Esterification

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are commonly employed as biocatalysts for the esterification of fatty acids and alcohols.

Mechanism: The lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism. The reaction begins with the acylation of the enzyme's active site (commonly a serine residue) by the stearic acid, forming an acyl-enzyme intermediate and releasing a molecule of water. In the second step, the myristyl alcohol attacks the acyl-enzyme intermediate, leading to the formation of this compound and regeneration of the free enzyme.

dot

Caption: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed this compound Synthesis.

Experimental Protocols

Detailed methodologies for both acid-catalyzed and enzymatic synthesis are provided below. These protocols are based on established procedures for the synthesis of long-chain esters and can be adapted for this compound.

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis using a strong acid catalyst.

Materials:

-

Stearic Acid (1 mol equivalent)

-

Myristyl Alcohol (1.1 mol equivalent)

-

p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (H₂SO₄) (0.01-0.05 mol equivalent)

-

Toluene (as a solvent to facilitate azeotropic removal of water)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and flask

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, combine stearic acid, myristyl alcohol, and toluene.

-

Catalyst Addition: Add the acid catalyst (p-TSA or H₂SO₄) to the mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene.

-

The crude this compound can be further purified by recrystallization from hexane.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines a solvent-free enzymatic synthesis using an immobilized lipase (B570770).

Materials:

-

Stearic Acid (1 mol equivalent)

-

Myristyl Alcohol (1-1.2 mol equivalent)

-

Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B) (1-10% w/w of total substrates)

-

Molecular sieves (optional, to remove water)

-

Ethanol (B145695) (for washing the enzyme)

-

Hexane (for product purification)

Equipment:

-

Jacketed glass reactor with overhead stirring

-

Temperature-controlled water bath

-

Vacuum pump (optional, for water removal)

-

Filtration setup (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Add stearic acid and myristyl alcohol to the jacketed glass reactor.

-

Temperature Control: Heat the mixture to the desired reaction temperature (typically 60-80°C) using the circulating water bath.

-

Enzyme Addition: Once the substrates have melted and reached the target temperature, add the immobilized lipase to the mixture. If using, add activated molecular sieves.

-

Reaction: Stir the mixture at a constant speed. The reaction can be monitored by taking aliquots at different time intervals and analyzing the free fatty acid content by titration. The reaction is typically run for 4-24 hours.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration. The enzyme can be washed with ethanol and dried for reuse in subsequent batches.

-

Purification: The crude product can be purified by vacuum distillation to remove any unreacted starting materials or by recrystallization from a suitable solvent like hexane.

-

Characterization: Analyze the final product for purity and identity using FTIR, NMR, and GC-MS.

dot

Myristyl Stearate: A Physicochemical and Formulation Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myristyl stearate (B1226849) (tetradecyl octadecanoate) is a saturated wax ester formed from the reaction of myristyl alcohol and stearic acid.[1] Due to its unique properties, including low viscosity and an oily nature that forms a non-greasy, hydrophobic film, it is a compound of significant interest in cosmetic and pharmaceutical research.[2] Primarily utilized as an emollient, emulsifier, and skin conditioning agent, myristyl stearate also shows potential as a penetration enhancer in transdermal drug delivery systems.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and presents a typical workflow for its application in the formulation of lipid-based nanoparticle drug delivery systems.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in various formulation and experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | Tetradecyl octadecanoate | [5] |

| Synonyms | This compound, Tetradecyl stearate | |

| CAS Number | 17661-50-6 | |

| Molecular Formula | C₃₂H₆₄O₂ | |

| Molecular Weight | 480.85 g/mol | |

| Physical Appearance | Crystalline, waxy solid; colorless to pale yellow | |

| Odor | Odorless to mild, fatty odor | |

| Melting Point | 50 °C (323.15 K) | |

| Boiling Point | 479 °C | |

| Solubility | Insoluble in water; Soluble in ethanol, oils, and other organic solvents | |

| LogP (Octanol/Water) | 15.2 (Computed) |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is essential for quality control and formulation development. The following section details standardized methodologies for key parameters.

Melting Point Determination (Capillary Method)

This protocol is based on the USP General Chapter <741> for Class I substances and is suitable for powdered, crystalline materials like this compound.

Apparatus:

-

Melting point apparatus with a transparent fluid bath (e.g., light paraffin (B1166041) or silicone oil) and a controlled heat source.

-

Accurate thermometer with specified immersion depth.

-

Glass capillary tubes (0.8-1.2 mm internal diameter).

Procedure:

-

Sample Preparation: Finely powder the dry this compound sample.

-

Capillary Loading: Charge the capillary tube with the powdered sample to form a tightly packed column of 2.5–3.5 mm in height.

-

Apparatus Setup: Place the capillary tube in the melting point apparatus. Heat the bath until the temperature is approximately 10°C below the expected melting point (around 40°C for this compound).

-

Heating Rate: Adjust the heating rate to 1 ± 0.5°C per minute.

-

Melting Range Observation: Record the temperature at which the column is observed to collapse against the side of the tube (onset of melting). Continue heating at the same rate.

-

Melting Point: Record the temperature at which the substance becomes completely liquid. This is the end of the melting range, or the "melting point".

-

Verification: The accuracy of the apparatus should be periodically checked using USP Melting Point Reference Standards.

Water Solubility Determination (Flask Method)

For substances like this compound, which are practically insoluble in water, the OECD Guideline 105 (Flask Method) is appropriate. This method is suitable for solubilities above 10⁻² g/L, but its principles can be adapted for lower solubility with highly sensitive analytical techniques.

Apparatus:

-

Constant temperature water bath or shaker, maintained at 20 ± 0.5 °C.

-

Glass flasks with stoppers.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, given the compound's volatility at high temperatures).

Procedure:

-

Sample Addition: Add an excess amount of this compound to a flask containing a known volume of deionized water. The excess is necessary to ensure saturation is achieved.

-

Equilibration: Stopper the flask and place it in the constant temperature shaker bath. Agitate the mixture for a sufficient duration to reach equilibrium (e.g., 24-48 hours). A preliminary test can help determine the necessary time.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to settle. Separate the aqueous phase from the excess undissolved solid by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method.

-

Replication: The determination should be performed at least in triplicate to ensure reproducibility.

Octanol-Water Partition Coefficient (LogP) Determination (HPLC Method)

The partition coefficient (LogP) is a critical measure of lipophilicity. While the traditional shake-flask method can be used, a High-Performance Liquid Chromatography (HPLC) method offers higher throughput and requires less material.

Principle: This method correlates the retention time (t_R) of a substance on a reversed-phase HPLC column with the known LogP values of a series of standard compounds. A linear relationship between log k' (logarithm of the retention factor) and LogP is established.

Apparatus:

-

Reversed-phase HPLC system with a C18 column.

-

UV detector.

-

Mobile phase (e.g., methanol/water gradient).

Procedure:

-

Standard Selection: Choose a series of standard compounds with well-established LogP values that bracket the expected LogP of this compound.

-

Calibration Curve:

-

Inject each standard compound individually onto the HPLC column under isocratic conditions.

-

Measure the retention time (t_R) and the column dead time (t_0).

-

Calculate the retention factor, k', for each standard: k' = (t_R - t_0) / t_0.

-

Plot log k' versus the known LogP value for each standard to generate a calibration curve.

-

-

Sample Analysis:

-

Dissolve this compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

-

Measure its retention time (t_R) and calculate its log k'.

-

-

LogP Calculation: Interpolate the LogP of this compound from its log k' value using the linear regression equation derived from the calibration curve.

Application in Drug Delivery: Nanoparticle Formulation

This compound is an excellent lipid candidate for formulating solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are designed to improve the bioavailability and control the release of encapsulated therapeutic agents. The following workflow outlines the hot homogenization technique, a common and scalable method for producing these nanoparticles.

This workflow begins with the separate preparation of lipid and aqueous phases, which are then combined through high-energy homogenization to form a nanoemulsion. Subsequent cooling solidifies the lipid core, entrapping the active pharmaceutical ingredient (API) and forming the final nanoparticle dispersion. Rigorous characterization is then performed to ensure the quality, stability, and efficacy of the formulation.

References

Spectroscopic Profile of Myristyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for myristyl stearate (B1226849) (tetradecyl octadecanoate), a wax ester commonly utilized in cosmetics, pharmaceuticals, and as a research standard. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

Myristyl stearate is the ester formed from myristyl alcohol (1-tetradecanol) and stearic acid (octadecanoic acid).

-

IUPAC Name: Tetradecyl octadecanoate

-

Molecular Formula: C₃₂H₆₄O₂

-

Molecular Weight: 480.85 g/mol

-

CAS Number: 17661-50-6

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.05 | Triplet | -COOCH₂ - (Ester methylene) |

| ~2.2-2.4 | Triplet | -CH₂ COO- (α-methylene to carbonyl) |

| ~1.5-1.7 | Multiplet | -CH₂ CH₂COO- (β-methylene to carbonyl) & -COOCH₂CH₂ - |

| ~1.2-1.4 | Broad Singlet | -(CH₂ )n- (Methylene chain) |

| ~0.88 | Triplet | -CH₃ (Terminal methyl) |

Table 1: ¹H NMR spectroscopic data for this compound. Data is compiled from typical values for long-chain fatty acid esters.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~173-174 | C =O (Ester carbonyl) |

| ~64-65 | -COOC H₂- (Ester methylene (B1212753) carbon) |

| ~34-35 | -C H₂COO- (α-methylene to carbonyl) |

| ~31-32 | -(C H₂)n- (Methylene chain near ends) |

| ~29-30 | -(C H₂)n- (Bulk methylene chain) |

| ~25-26 | -C H₂CH₂COO- (β-methylene to carbonyl) & -COOCH₂C H₂- |

| ~22-23 | -C H₂CH₃ |

| ~14 | -C H₃ (Terminal methyl) |

Table 2: Estimated ¹³C NMR spectroscopic data for this compound. Values are based on characteristic chemical shifts for long-chain fatty acid esters.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2915 & 2849 | Strong | C-H asymmetric and symmetric stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester)[1] |

| ~1472 | Medium | C-H bending (-CH₂-) |

| ~1180 | Strong | C-O stretching (ester)[1] |

| ~720 | Medium | C-H rocking (- (CH₂)n -) |

Table 3: Key FTIR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

| m/z | Interpretation |

| 480 | [M]⁺ (Molecular ion) - often weak or absent in EI |

| 285 | [CH₃(CH₂)₁₆CO]⁺ (Stearoyl fragment) |

| 286 | McLafferty rearrangement product of the stearate moiety |

| 196 | [CH₃(CH₂)₁₃]⁺ (Myristyl fragment) |

| 57, 43 | Alkyl chain fragments |

Table 4: Prominent peaks in the electron ionization mass spectrum of this compound.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the long relaxation times of quaternary carbons and carbons in long chains, a longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization source.

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-1ms or HP-5ms) is suitable.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode.

-

Temperature Program: Start at a lower temperature (e.g., 150 °C), then ramp to a high temperature (e.g., 300 °C) to ensure elution of the high molecular weight ester.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-600.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure and Polymorphism of Myristyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Myristyl stearate (B1226849), a saturated wax ester of myristyl alcohol and stearic acid, is a key excipient in pharmaceutical and cosmetic formulations. Its solid-state properties, specifically its crystal structure and polymorphic behavior, are critical determinants of the stability, manufacturability, and performance of final products. This technical guide provides an in-depth exploration of the crystallographic and thermodynamic characteristics of myristyl stearate, offering valuable insights for formulation development and solid-state characterization.

Introduction to Polymorphism in Wax Esters

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, possess the same chemical composition but differ in their molecular packing. Such variations can significantly impact physicochemical properties including melting point, solubility, dissolution rate, and mechanical strength.

Long-chain esters like this compound are known to exhibit polymorphism, typically crystallizing in one of three main forms, denoted as α, β', and β. These forms are primarily distinguished by their hydrocarbon chain packing, or subcell structure:

-

α (alpha) form: Characterized by a hexagonal subcell packing, this is generally the least stable, lowest melting polymorph. It is often the first form to crystallize from the melt.

-

β' (beta prime) form: This form exhibits an orthorhombic subcell packing and represents an intermediate state of stability and melting point.

-

β (beta) form: With a triclinic subcell packing, the β form is typically the most stable and highest melting polymorph.

The transitions between these polymorphic forms are generally monotropic, proceeding from the least stable to the most stable form.

Physicochemical Properties of this compound

This compound is a white, waxy solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₂H₆₄O₂ |

| Molecular Weight | 480.85 g/mol |

| CAS Number | 17661-50-6 |

| Melting Point | ~50.15 °C (323.3 K)[1] |

Crystal Structure and Polymorphism of this compound (by Analogy)

Direct and detailed crystallographic studies on this compound are not extensively available in public literature. However, its polymorphic behavior can be reliably inferred from comprehensive studies on homologous long-chain saturated esters, which exhibit systematic and predictable solid-state properties. The following data, derived from closely related wax esters, provides a strong basis for understanding the expected polymorphic forms of this compound.

Expected Polymorphic Forms and Transitions

This compound is expected to exhibit the characteristic α, β', and β polymorphic forms. The transition between these forms is typically induced by thermal treatment.

Quantitative Crystallographic and Thermodynamic Data (by Analogy)

The following tables summarize the expected crystallographic and thermodynamic data for the polymorphic forms of this compound, based on published data for analogous long-chain saturated esters.

Table 1: Expected Crystallographic Data for this compound Polymorphs

| Polymorph | Crystal System | Subcell Packing | Short Spacings (Å) | Long Spacing (Å) |

| α | Hexagonal | Hexagonal | ~4.15 | Variable |

| β' | Orthorhombic | Orthorhombic | ~4.20, ~3.80 | Variable |

| β | Triclinic | Triclinic | ~4.60, ~3.90, ~3.70 | Variable |

Note: Long spacings are dependent on the molecular length and packing angle and would require specific experimental determination for this compound.

Table 2: Expected Thermodynamic Data for this compound Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| α | Lowest | Lowest |

| β' | Intermediate | Intermediate |

| β | Highest (~50) | Highest |

Note: The exact transition temperatures and enthalpies are dependent on factors such as purity and thermal history.

Experimental Protocols for Characterization

The investigation of the crystal structure and polymorphism of this compound involves a combination of thermoanalytical and crystallographic techniques.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the transition temperatures (melting and solid-solid transitions) and their associated enthalpies.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. The pan is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Thermal Program:

-

Heat the sample from room temperature to 80 °C at a rate of 10 °C/min to erase any prior thermal history.

-

Hold at 80 °C for 5 minutes to ensure complete melting.

-

Cool the sample to -20 °C at a controlled rate (e.g., 5 °C/min) to induce crystallization.

-

Hold at -20 °C for 5 minutes.

-

Heat the sample from -20 °C to 80 °C at a rate of 5 °C/min to observe the melting and any polymorphic transitions.

-

-

Data Analysis: The onset and peak temperatures of endothermic and exothermic events are recorded. The enthalpy of transitions is calculated from the area of the respective peaks.

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the different polymorphic forms by analyzing their unique diffraction patterns, which are a fingerprint of the crystal lattice.

Methodology:

-

Sample Preparation: A thin layer of the this compound powder is placed on a sample holder. To study temperature-dependent transitions, a temperature-controlled stage is used.

-

Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a 2θ range of 2° to 40° to capture both the long and short spacing reflections. For temperature-resolved studies, diffraction patterns are collected at various temperatures during a controlled heating and cooling program.

-

Data Analysis: The positions (d-spacings) and intensities of the diffraction peaks are analyzed to identify the subcell packing and the long spacing, which allows for the identification of the polymorphic form.

Implications for Drug Development and Formulation

A thorough understanding of the polymorphism of this compound is crucial for:

-

Stability: Ensuring the use of the most stable polymorph to prevent unwanted phase transitions during storage, which could alter the product's performance.

-

Manufacturing: Controlling crystallization conditions to consistently produce the desired polymorph, leading to reproducible batch quality.

-

Performance: The solubility and dissolution rate of an active pharmaceutical ingredient (API) can be influenced by the polymorphic form of the excipients in the formulation.

Conclusion

While direct crystallographic data for this compound is limited, a robust understanding of its polymorphic behavior can be established through analogy with other well-characterized long-chain saturated esters. This compound is expected to exhibit at least three polymorphic forms (α, β', and β) with distinct thermodynamic and structural properties. The application of standard analytical techniques such as DSC and PXRD is essential for the comprehensive characterization and control of its solid-state forms, which is a critical aspect of ensuring the quality, stability, and efficacy of pharmaceutical and cosmetic products. Further dedicated research into the specific crystallographic parameters of this compound would be beneficial for the scientific community.

References

An In-depth Technical Guide to Myristyl Stearate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Myristyl Stearate (B1226849) is a saturated wax ester formed from the reaction of myristyl alcohol and stearic acid.[1][2] It is predominantly utilized in the cosmetics and pharmaceutical industries as an emollient, skin conditioning agent, and a matrix-forming lipid in drug delivery systems.[1][3] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and a key application of Myristyl Stearate relevant to research and development.

Molecular Profile

This compound's chemical identity is well-defined, with its molecular formula and weight being key identifiers for researchers. These fundamental properties are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C32H64O2 | [1][4][5][6] |

| Molecular Weight | 480.85 g/mol | [1][4][6] |

| CAS Number | 17661-50-6 | [1][4] |

| IUPAC Name | tetradecyl octadecanoate | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with enzymatic esterification being a modern approach that offers high selectivity and milder reaction conditions compared to traditional acid-catalyzed esterification.[1]

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

Application in Drug Delivery: Solid Lipid Nanoparticles (SLNs)

This compound's lipid nature makes it a suitable candidate for the formulation of Solid Lipid Nanoparticles (SLNs), which are advanced drug delivery systems. SLNs are particularly useful for enhancing the bioavailability of poorly soluble drugs and providing controlled release.[7][8]

This protocol is a representative method for the preparation of SLNs and can be adapted for using this compound as the lipid matrix.

Materials:

-

This compound (Solid Lipid)

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Active Pharmaceutical Ingredient (API)

-

Deionized Water

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Probe sonicator

-

Magnetic stirrer with heating plate

-

Water bath

-

Particle size analyzer

Procedure:

-

Preparation of the Lipid Phase:

-

Accurately weigh the desired amount of this compound (e.g., 1-5% w/v).

-

If encapsulating a lipophilic drug, dissolve it in the molten lipid.

-

Heat the lipid phase to a temperature approximately 5-10°C above the melting point of this compound under gentle stirring until a clear liquid is formed.

-

-

Preparation of the Aqueous Phase:

-

Accurately weigh the desired amount of surfactant (e.g., 0.5-2.5% w/v).

-

Dissolve the surfactant in deionized water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the molten lipid phase dropwise under continuous high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[9]

-

-

Homogenization:

-

Immediately subject the hot pre-emulsion to high-energy homogenization.

-

Ultrasonication: Sonicate the pre-emulsion using a probe sonicator at a specific amplitude for a defined period in a pulsed mode to avoid excessive heating.[9]

-

-

Cooling and Nanoparticle Formation:

-

Allow the resulting nanoemulsion to cool down to room temperature while stirring. This facilitates the recrystallization of the lipid and the formation of solid lipid nanoparticles.

-

-

Purification (Optional):

-

To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by methods such as dialysis or centrifugation followed by resuspension in deionized water.[9]

-

Characterization: The physicochemical properties of the prepared SLNs are critical for their performance and stability. Key parameters to be evaluated include:

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to assess the surface charge and colloidal stability of the nanoparticles.

-

Encapsulation Efficiency (EE) and Drug Loading (DL): Quantified by separating the unencapsulated drug from the SLN dispersion and measuring the drug concentration.[9]

-

Crystallinity and Thermal Behavior: Assessed using Differential Scanning Calorimetry (DSC).[10]

References

- 1. This compound | 17661-50-6 | Benchchem [benchchem.com]

- 2. CAS 17661-50-6: this compound | CymitQuimica [cymitquimica.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. larodan.com [larodan.com]

- 5. This compound | C32H64O2 | CID 28678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nama-group.com [nama-group.com]

- 7. japsonline.com [japsonline.com]

- 8. jddtonline.info [jddtonline.info]

- 9. benchchem.com [benchchem.com]

- 10. article.imrpress.com [article.imrpress.com]

An In-depth Technical Guide to the Hydrolysis of Myristyl Stearate under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl stearate (B1226849) (C₃₂H₆₄O₂) is a wax ester formed from the esterification of myristyl alcohol (a 14-carbon fatty alcohol) and stearic acid (an 18-carbon fatty acid).[1][2] It finds extensive use in the cosmetics, personal care, and pharmaceutical industries as an emollient, thickener, and stabilizer in formulations.[1] The stability and release profile of active ingredients from such formulations can be significantly influenced by the hydrolysis of the ester bond. This technical guide provides a comprehensive overview of the chemical principles, reaction kinetics, and experimental protocols for the hydrolysis of myristyl stearate under both acidic and basic conditions.

This compound is a white, waxy solid with a melting point of approximately 50°C.[3] It is practically insoluble in water but soluble in organic solvents and oils.[3] The hydrolysis of this compound cleaves the ester bond, yielding myristyl alcohol and stearic acid as products. The conditions under which this reaction occurs, particularly pH and temperature, are critical parameters in determining the rate and extent of degradation.

Acid-Catalyzed Hydrolysis of this compound

The hydrolysis of esters in the presence of an acid catalyst is a reversible reaction. For long-chain esters like this compound, this reaction is notably slow, even at elevated temperatures. The low solubility of the wax ester in aqueous acidic solutions necessitates the use of a co-solvent to facilitate the reaction.

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of an ester proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of myristyl alcohol lead to the formation of stearic acid and regeneration of the acid catalyst.

Quantitative Data for Acid-Catalyzed Hydrolysis

Rate = k_A[H⁺][Ester]

Due to the challenges in obtaining precise experimental data for such a slow reaction, the following table provides estimated values based on general principles of ester hydrolysis and data for similar long-chain esters.

| Parameter | Condition | Estimated Value | Reference |

| Rate Constant (k_A) | 1 M HCl, 70°C, in 50% Ethanol (B145695)/Water | Very low (qualitative) | General knowledge |

| Half-life (t₁/₂) | 1 M HCl, 70°C, in 50% Ethanol/Water | Days to weeks | General knowledge |

| Activation Energy (Ea) | - | High | General knowledge |

Experimental Protocol for Acid-Catalyzed Hydrolysis

This protocol is adapted from general procedures for the acid hydrolysis of esters and is tailored for a long-chain wax ester like this compound.

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Ethanol (95% or absolute)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution (for titration)

-

Phenolphthalein (B1677637) indicator

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle or water bath

-

Burette, pipettes, and other standard laboratory glassware

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve a precisely weighed amount of this compound (e.g., 5 g) in a suitable volume of ethanol (e.g., 100 mL).

-

Addition of Acid: Slowly add a known volume of concentrated acid to the flask to achieve the desired final concentration (e.g., 1 M).

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle boil using a heating mantle or water bath. Maintain the reflux for an extended period (e.g., 24-48 hours), as the reaction is expected to be slow.

-

Monitoring the Reaction:

-

At regular intervals (e.g., every 8 hours), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture.

-

Quench the reaction by adding the aliquot to a flask containing ice-cold deionized water.

-

Titrate the liberated stearic acid with a standardized NaOH solution using phenolphthalein as an indicator. The amount of NaOH consumed corresponds to the extent of hydrolysis.

-

-

Product Isolation and Analysis:

-

After the reaction is complete (as determined by titration), allow the mixture to cool to room temperature.

-

Neutralize the excess acid with a suitable base.

-

The products, myristyl alcohol and stearic acid, can be extracted using a non-polar solvent like hexane (B92381).

-

Analyze the extracted products using GC-MS to confirm their identity and quantify the yield.

-

Base-Catalyzed Hydrolysis (Saponification) of this compound

The hydrolysis of an ester in the presence of a base is known as saponification. This reaction is irreversible and generally proceeds faster than acid-catalyzed hydrolysis. The term saponification originates from its use in soap making, where fats and oils (triglycerides) are hydrolyzed with a strong base.

Mechanism of Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis also proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the myristyl alkoxide ion as the leaving group. A rapid acid-base reaction between the stearic acid and the myristyl alkoxide results in the formation of the stearate salt (soap) and myristyl alcohol. The final step, the deprotonation of the carboxylic acid, drives the reaction to completion, making it irreversible.

Quantitative Data for Base-Catalyzed Hydrolysis

While specific kinetic data for this compound is scarce, the saponification of long-chain esters is a well-studied process. The reaction is typically second order overall, first order with respect to both the ester and the hydroxide ion. The rate equation is given by:

Rate = k_B[OH⁻][Ester]

The insolubility of this compound in aqueous alkali makes this a heterogeneous reaction. The rate can be significantly increased by using a co-solvent (e.g., ethanol) to create a homogeneous solution or by employing a phase-transfer catalyst. The following table provides estimated quantitative data based on studies of similar long-chain esters and saponification processes.

| Parameter | Condition | Estimated Value | Reference |

| Rate Constant (k_B) | 1 M NaOH, 70°C, in 50% Ethanol/Water | 0.1 - 1.0 L mol⁻¹ min⁻¹ | (Adapted from similar systems) |

| Half-life (t₁/₂) | 1 M NaOH, 70°C, in 50% Ethanol/Water | 10 - 60 minutes | Calculated from estimated k_B |

| Activation Energy (Ea) | - | 40 - 60 kJ/mol | (For similar esters) |

| Saponification Value | mg KOH / g of ester | ~117 | Calculated |

Experimental Protocol for Saponification

This protocol is adapted from standard procedures for the saponification of fats, oils, and waxes.

Materials:

-

This compound

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl) solution (for titration and acidification)

-

Phenolphthalein indicator

-

Reflux apparatus

-

Heating mantle or water bath

-

Burette, pipettes, and other standard laboratory glassware

-

Separatory funnel

-

Hexane or diethyl ether

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Preparation of Alcoholic KOH: Prepare a solution of KOH (e.g., 0.5 M) in 95% ethanol.

-

Reaction Setup: Accurately weigh a sample of this compound (e.g., 2 g) into a round-bottom flask. Add a known excess of the alcoholic KOH solution (e.g., 50 mL).

-

Saponification: Attach a reflux condenser and heat the mixture to a gentle boil for 1-2 hours. The completion of the reaction is indicated by the disappearance of oily droplets and the formation of a clear, homogeneous solution.

-

Titration (for Saponification Value):

-

Allow the mixture to cool slightly and add a few drops of phenolphthalein indicator.

-

Titrate the excess KOH with a standardized HCl solution until the pink color disappears.

-

Perform a blank titration with the same volume of alcoholic KOH solution without the ester.

-

The saponification value can be calculated from the difference in the titre values.

-

-

Product Isolation:

-

After saponification, distill off the ethanol.

-

Dissolve the remaining soap in warm deionized water.

-

Transfer the solution to a separatory funnel and acidify with dilute HCl to protonate the stearate, forming stearic acid.

-

Extract the stearic acid and myristyl alcohol with hexane or diethyl ether.

-

Wash the organic layer with water to remove any remaining acid or salts.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the product mixture.

-

-

Product Analysis:

-

Analyze the products by GC-MS to confirm the presence of myristyl alcohol and stearic acid and to determine the purity and yield.

-

Analytical Methods for Monitoring Hydrolysis

The progress of the hydrolysis of this compound can be monitored by measuring the disappearance of the reactant or the appearance of the products.

-

Titration: As described in the experimental protocols, the formation of stearic acid (in acid hydrolysis) or the consumption of alkali (in base hydrolysis) can be quantified by titration.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of the hydrolysis products. The myristyl alcohol and stearic acid (often after derivatization to its methyl ester) can be readily analyzed.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction by separating the ester from its hydrolysis products.

Factors Influencing the Rate of Hydrolysis

Several factors can influence the rate of this compound hydrolysis:

-

Temperature: As with most chemical reactions, an increase in temperature increases the rate of hydrolysis.

-

pH: The rate of hydrolysis is significantly faster under basic conditions (saponification) compared to acidic conditions.

-

Catalyst Concentration: The rate of both acid- and base-catalyzed hydrolysis is directly proportional to the concentration of the catalyst (H⁺ or OH⁻).

-

Solvent: Due to the poor solubility of this compound in water, the use of a co-solvent like ethanol is necessary to create a homogeneous reaction mixture and increase the reaction rate.

-

Phase-Transfer Catalysis: For heterogeneous basic hydrolysis, a phase-transfer catalyst can be employed to shuttle the hydroxide ions from the aqueous phase to the organic phase containing the ester, thereby accelerating the reaction.

Logical and Experimental Workflow

The following diagram illustrates a general workflow for studying the hydrolysis of this compound.

Conclusion

The hydrolysis of this compound is a critical reaction to consider in the formulation and stability of a wide range of consumer and pharmaceutical products. This technical guide has provided a detailed overview of the mechanisms, kinetics, and experimental methodologies for both acid- and base-catalyzed hydrolysis. While base-catalyzed hydrolysis (saponification) is a relatively rapid and irreversible process, acid-catalyzed hydrolysis is significantly slower and reversible. Understanding these principles allows for the prediction and control of this compound degradation, ensuring product stability and performance. Further research to determine the precise kinetic parameters for this compound under various conditions would be beneficial for the development of predictive stability models.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Myristyl Stearate using Immobilized Lipase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl stearate (B1226849) is a wax ester prized in the cosmetics and pharmaceutical industries for its emollient and skin-conditioning properties. Traditional chemical synthesis routes often require harsh conditions, including high temperatures and the use of potentially hazardous acid catalysts. The enzymatic synthesis of myristyl stearate, through the esterification of myristyl alcohol and stearic acid catalyzed by an immobilized lipase (B570770), offers a greener, more specific, and efficient alternative. This biocatalytic approach operates under milder conditions, minimizing byproduct formation and simplifying downstream processing.

Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are frequently employed due to their high stability, reusability, and broad substrate specificity.[1][2] The enzymatic reaction follows a Ping-Pong Bi-Bi mechanism, where the lipase forms an acyl-enzyme intermediate with the stearic acid, which is then transferred to the myristyl alcohol to form the ester.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the enzymatic synthesis of this compound is contingent on several critical parameters. The following tables summarize quantitative data derived from studies on the synthesis of similar wax esters, providing a robust starting point for optimization.

Table 1: Effect of Lipase Type on Ester Conversion

| Immobilized Lipase | Source Organism | Support Matrix | Typical Conversion (%) | Reference |

| Novozym® 435 | Candida antarctica | Acrylic Resin | >90 | [1][3] |

| Lipozyme® RM IM | Rhizomucor miehei | Anion-exchange Resin | 85-95 | [4] |

| Lipase from Rhizopus oryzae | Rhizopus oryzae | Celite | 92-95 | [5] |

| Lipase from Bacillus cereus | Bacillus cereus | Hydrogel | ~66 (for Isopropyl Myristate) | [6] |

Table 2: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Range | Optimal Condition | Effect on Yield | Reference |

| Temperature | 40 - 70 °C | 60 °C | Increased temperature generally increases the reaction rate, but temperatures above 70°C can lead to enzyme denaturation. | [3][7] |

| Substrate Molar Ratio (Stearic Acid:Myristyl Alcohol) | 1:1 to 1:2 | 1:1 | An equimolar ratio is often sufficient. A slight excess of the alcohol can shift the equilibrium towards the product. | [3] |

| Enzyme Concentration | 1 - 10% (w/w of substrates) | 5 - 10% | Higher enzyme concentration increases the reaction rate, but the cost-effectiveness needs to be considered. | [3] |

| Reaction Time | 2 - 24 hours | 8 - 12 hours | Yield increases with time until equilibrium is reached. | [3] |

| Solvent | Solvent-free, Hexane, Heptane | Solvent-free | Solvent-free systems are environmentally preferable and can lead to high yields. Organic solvents can aid in substrate solubility but require removal. | [1][6] |

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in the enzymatic synthesis of this compound.

Protocol 1: Immobilization of Lipase (Adsorption Method - Example)

This protocol describes a general method for immobilizing lipase on a support like Celite.

-

Preparation of Support: Wash 10 g of Celite with distilled water and dry in an oven at 110°C for 24 hours.

-

Enzyme Solution: Dissolve 1 g of lipase powder in 100 mL of phosphate (B84403) buffer (50 mM, pH 7.0).

-

Immobilization: Add the prepared Celite to the lipase solution. Stir the mixture gently at 4°C for 12 hours.

-

Washing: Filter the mixture and wash the immobilized lipase with copious amounts of distilled water to remove any unbound enzyme.

-

Drying: Dry the immobilized lipase in a desiccator under vacuum until a constant weight is achieved.

-

Activity Assay: Determine the activity of the immobilized lipase using a standard p-nitrophenyl palmitate (pNPP) assay before use in synthesis.

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the synthesis of this compound using a commercially available immobilized lipase like Novozym® 435.

-

Reactant Preparation: In a temperature-controlled reaction vessel, combine stearic acid and myristyl alcohol in a 1:1 molar ratio. For a lab-scale reaction, this could be, for example, 2.84 g of stearic acid and 2.14 g of myristyl alcohol.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. A typical enzyme load is 5-10% of the total substrate weight (e.g., 0.25 g - 0.5 g for the aforementioned reactant amounts).

-

Reaction Conditions:

-

For a solvent-free system, heat the mixture to 60°C with continuous stirring (e.g., 200 rpm).

-

To drive the reaction towards completion, the water produced can be removed by applying a vacuum or by adding molecular sieves (3Å) to the reaction mixture.

-

-

Monitoring the Reaction: Periodically take aliquots from the reaction mixture to determine the conversion rate. This can be done by measuring the decrease in the concentration of stearic acid via titration with a standard NaOH solution.

-

Reaction Termination: Once the desired conversion is achieved (typically after 8-12 hours), stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with a suitable solvent (e.g., hexane) and stored for reuse.

-

Product Purification: The resulting this compound can be purified from any unreacted substrates. This can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or acetone.

Protocol 3: Analysis and Characterization of this compound

This protocol outlines methods to confirm the synthesis and purity of this compound.

-

Acid Value Titration (for reaction monitoring):

-

Dissolve a known weight of the reaction mixture aliquot in a neutral solvent mixture (e.g., ethanol/ether, 1:1 v/v).

-

Add a few drops of phenolphthalein (B1677637) indicator.

-

Titrate with a standardized solution of 0.1 M NaOH until a persistent pink color is observed.

-

Calculate the acid value to determine the amount of unreacted stearic acid.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the FTIR spectrum of the purified product.

-

Confirm the formation of the ester by the appearance of a strong carbonyl (C=O) stretching band around 1740 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) band of the carboxylic acid (around 2500-3300 cm⁻¹).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Dissolve a small amount of the purified product in a suitable solvent (e.g., hexane).

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Use a temperature program that allows for the separation of this compound from the starting materials. A typical program might start at 150°C and ramp up to 300°C.

-

Confirm the identity of the product by comparing its retention time and mass spectrum with that of a this compound standard. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

-

Visualizations

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 2. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

Myristyl Stearate: Application Notes and Protocols for Thermal Energy Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl stearate (B1226849), a saturated wax ester, presents as a promising organic phase change material (PCM) for thermal energy storage (TES) applications, particularly in the low-to-mid temperature range. Its appeal lies in a melting point suitable for various applications, including waste heat recovery, solar thermal systems, and temperature-controlled transport of sensitive materials such as pharmaceuticals. This document provides detailed application notes and experimental protocols for the characterization and utilization of Myristyl Stearate as a PCM.

This compound is the ester of myristyl alcohol and stearic acid.[1][2][3] It is a waxy solid at room temperature and is used in cosmetics and personal care products as an emollient, emulsifier, and opacifier.[2]

Thermophysical Properties

A comprehensive understanding of the thermophysical properties of a PCM is crucial for designing and modeling TES systems. The key properties of this compound are summarized below.

Table 1: General and Thermophysical Properties of this compound

| Property | Value | Reference |

| General Properties | ||

| Chemical Name | Tetradecyl octadecanoate | [2][4] |

| CAS Number | 17661-50-6 | [4] |

| Molecular Formula | C₃₂H₆₄O₂ | [2][4] |

| Molecular Weight | 480.85 g/mol | [2][4] |

| Appearance | Crystalline waxy solid | Alfa Chemistry |

| Thermophysical Properties | ||

| Melting Point | ~50 °C (323.15 K) | [5] |

| Fusion (Melting) Point | 50.15 °C (323.3 K) | [6][7] |

| Latent Heat of Fusion | Data not available in searched literature | |

| Thermal Conductivity (Solid) | Data not available in searched literature | |

| Thermal Conductivity (Liquid) | Data not available in searched literature |

Note: Experimental data for the latent heat of fusion and thermal conductivity of pure this compound were not found in the reviewed literature. Protocols for their experimental determination are provided in Section 4.

Applications in Thermal Energy Storage and Drug Development

The melting point of this compound at approximately 50°C makes it a suitable candidate for a variety of applications:

-

Thermal Energy Storage:

-

Waste Heat Recovery: Capturing and storing low-grade heat from industrial processes for later use.

-

Solar Thermal Systems: Storing solar energy for space heating and hot water applications.

-

Building Temperature Regulation: Incorporation into building materials to passively manage indoor temperatures.

-

Thermal Management of Electronics: Maintaining optimal operating temperatures for electronic components.

-

-

Drug Development and Pharmaceuticals:

-

Temperature-Controlled Transport: Ensuring the thermal stability of sensitive pharmaceuticals, vaccines, and biological samples during shipping and storage.

-

Controlled Release Formulations: The phase change behavior could potentially be utilized in designing drug delivery systems where release is triggered by temperature changes. Stearic acid, a component of this compound, is already used to regulate drug release.

-

Experimental Protocols

Accurate characterization of PCMs is essential for their effective implementation. The following are detailed protocols for determining the key thermophysical properties of this compound.

Determination of Melting Point and Latent Heat of Fusion using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for measuring the thermal transitions of a material.

Objective: To determine the melting temperature and latent heat of fusion of this compound.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Microbalance (±0.01 mg accuracy)

-

This compound sample (high purity)

-

Inert purge gas (e.g., Nitrogen)

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any mass loss during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

DSC Instrument Setup:

-

Place the sample pan and the reference pan in the DSC cell.

-

Set the purge gas flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Hold isothermally for 5 minutes to ensure thermal stability.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 80°C).

-

Hold isothermally for 5 minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at the same rate.

-

-

Data Analysis:

-

The melting temperature is determined as the onset or peak temperature of the endothermic melting peak on the heating curve.

-

The latent heat of fusion (in J/g) is calculated by integrating the area of the melting peak.

-

Diagram 1: DSC Experimental Workflow

Caption: Workflow for DSC analysis of this compound.

Determination of Thermal Conductivity using the T-History Method

The T-history method is a relatively simple and effective technique for determining the thermophysical properties of PCMs.

Objective: To determine the thermal conductivity of this compound in both solid and liquid phases.

Materials and Equipment:

-

Two identical test tubes

-

This compound sample

-

Reference material with known properties (e.g., water)

-

Temperature sensors (e.g., thermocouples)

-

Data acquisition system

-

Constant temperature bath or environmental chamber

Protocol:

-

Sample Preparation:

-

Fill one test tube with a known mass of this compound.

-

Fill the second test tube with the same volume of the reference material.

-

Insert a temperature sensor into the center of each sample.

-

-

Experimental Setup:

-

Place both test tubes in a constant temperature environment (e.g., a heated bath or oven) set to a temperature above the melting point of this compound (e.g., 70°C) until both samples reach thermal equilibrium.

-

Simultaneously move both test tubes to a constant temperature environment below the freezing point of this compound (e.g., 20°C).

-

-

Data Acquisition:

-

Record the temperature of both the this compound and the reference material as they cool over time until they reach thermal equilibrium with the cold environment.

-

-

Data Analysis:

-

The cooling curves (temperature vs. time) are used to determine the heat transfer coefficient.

-

By analyzing the cooling curve of the this compound, particularly during the phase change plateau and in the solid and liquid regions, the thermal conductivity can be calculated using established T-history analysis methods.

-

Diagram 2: T-History Experimental Setup

Caption: Schematic of the T-History experimental setup.

Evaluation of Thermal Reliability using Thermal Cycling

Objective: To assess the long-term stability and performance of this compound after repeated melting and freezing cycles.

Materials and Equipment:

-

This compound sample in a sealed container

-

Thermal cycler or two constant temperature baths (one above and one below the melting point)

-

DSC instrument for pre- and post-cycling analysis

Protocol:

-

Initial Characterization:

-

Perform an initial DSC analysis on a sample of this compound to determine its baseline melting point and latent heat of fusion.

-

-

Thermal Cycling:

-

Place the sealed container with the this compound in the thermal cycler.

-

Subject the sample to a predetermined number of thermal cycles (e.g., 100, 500, 1000 cycles). Each cycle should consist of:

-

Heating the sample to a temperature above its melting point (e.g., 70°C) and holding for a sufficient time to ensure complete melting.

-

Cooling the sample to a temperature below its freezing point (e.g., 30°C) and holding for a sufficient time to ensure complete solidification.

-

-

-

Post-Cycling Characterization:

-

After the completion of the cycling test, perform a final DSC analysis on the cycled sample.

-

-

Data Analysis:

-

Compare the melting point and latent heat of fusion of the cycled sample with the initial values.

-

A significant change in these properties (typically >5-10%) may indicate thermal degradation of the material.

-

Diagram 3: Thermal Cycling Logical Workflow

Caption: Logical workflow for evaluating thermal stability.

Encapsulation of this compound

For many applications, particularly when incorporated into other materials, PCMs need to be encapsulated to prevent leakage in the liquid state and to provide a stable structure.

Common Encapsulation Materials for Fatty Acid Esters:

-

Polymers:

-

Melamine-formaldehyde

-

Urea-formaldehyde

-

Polyurethane

-

Polymethyl methacrylate (B99206) (PMMA)

-

-

Inorganic Materials:

-

Silica (SiO₂)

-

Titanium dioxide (TiO₂)

-

The choice of encapsulation material depends on the specific application, considering factors such as operating temperature range, required mechanical strength, and compatibility with the surrounding matrix.

Conclusion

This compound is a promising phase change material for thermal energy storage in the low-to-mid temperature range. While its melting point is well-characterized, further experimental investigation is required to determine its latent heat of fusion and thermal conductivity to fully assess its potential for various applications. The protocols outlined in this document provide a framework for researchers and scientists to thoroughly characterize this compound and similar fatty acid esters for their use in thermal energy storage and drug development applications.

References

- 1. This compound (CAS 17661-50-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C32H64O2 | CID 28678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17661-50-6 | Benchchem [benchchem.com]

- 4. This compound [webbook.nist.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

Application of Myristyl Stearate in Controlled Release Drug Delivery Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl Stearate, the ester of myristyl alcohol and stearic acid, is a waxy, solid lipid with properties that make it a promising candidate for controlled release drug delivery systems. Its lipophilic nature and solid-state at physiological temperatures allow for the formation of a stable matrix capable of encapsulating therapeutic agents and modulating their release over time. This document provides a comprehensive overview of the potential applications of this compound in this field, focusing on Solid Lipid Nanoparticles (SLNs) as a key delivery platform.

While direct and extensive research specifically detailing the use of this compound in controlled-release drug delivery systems is limited in publicly available literature, its physicochemical properties are closely related to other well-studied solid lipids such as stearic acid and glyceryl monostearate. Therefore, the protocols and data presented herein are based on established methodologies for these analogous lipids and are intended to serve as a robust starting point for the development and characterization of this compound-based formulations. The principles of formulation, preparation, and evaluation are broadly applicable.

Physicochemical Properties of this compound and Related Lipids

A solid lipid matrix is crucial for the performance of controlled release systems, influencing factors such as drug solubility, encapsulation efficiency, and release kinetics.

| Property | This compound | Stearic Acid (Analogue) | Glyceryl Monostearate (Analogue) |

| Molecular Formula | C32H64O2 | C18H36O2 | C21H42O4 |

| Molecular Weight | 480.85 g/mol | 284.48 g/mol | 358.56 g/mol |

| Physical State | Solid Wax | Waxy Solid | Waxy Solid |

| Melting Point | ~49-51 °C | ~69.3 °C | ~55-60 °C |

| Key Characteristics | Emollient, stable | Biocompatible, biodegradable | Emulsifier, stabilizer |

Application: Solid Lipid Nanoparticles (SLNs) for Controlled Release

SLNs are colloidal drug carriers where a solid lipid core encapsulates the active pharmaceutical ingredient (API).[1][2] This solid matrix protects the drug from degradation and allows for a sustained release profile.[1] this compound, with its solid, waxy nature, is a suitable candidate for forming the core of these nanoparticles.

Key Performance Parameters of Solid Lipid Nanoparticle Systems

The effectiveness of SLNs as a drug delivery vehicle is assessed through several key parameters. The following table summarizes typical ranges for these parameters based on studies with analogous solid lipids.

| Parameter | Typical Range | Significance |

| Particle Size | 50 - 1000 nm | Influences stability, bioavailability, and cellular uptake.[1] |

| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. |

| Zeta Potential | > |±30| mV | Predicts the long-term stability of the colloidal dispersion. |

| Encapsulation Efficiency (EE) | 50 - 95% | The percentage of the initial drug amount successfully entrapped. |

| Drug Loading (DL) | 1 - 20% | The percentage of drug weight relative to the total nanoparticle weight. |

| In Vitro Release | Biphasic: Initial burst followed by sustained release over hours to days | Demonstrates the controlled release characteristics of the formulation.[1] |

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-based SLNs. These are based on the widely used hot homogenization and ultrasonication method.

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles

Objective: To prepare drug-loaded this compound SLNs using the hot homogenization followed by ultrasonication technique.

Materials:

-

This compound (Solid Lipid)

-

Active Pharmaceutical Ingredient (API) - Lipophilic drug

-

Surfactant (e.g., Polysorbate 80, Poloxamer 188)

-

Co-surfactant (optional, e.g., Soy lecithin)

-

Purified Water

Equipment:

-

Magnetic stirrer with heating plate

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Probe sonicator

-

Water bath

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Lipid Phase:

-

Accurately weigh the desired amount of this compound and the lipophilic API.

-

Place them in a beaker and heat on a magnetic stirrer hot plate to 5-10°C above the melting point of this compound (~55-65°C).

-

Stir gently until a clear, homogenous lipid melt is obtained.

-

-

Preparation of the Aqueous Phase:

-